molecular formula C9H13ClN2O B11901188 3-Chloro-5-(isopentyloxy)pyridazine CAS No. 1346698-37-0

3-Chloro-5-(isopentyloxy)pyridazine

Cat. No.: B11901188
CAS No.: 1346698-37-0
M. Wt: 200.66 g/mol
InChI Key: CYVMFXRCYIQQTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(isopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with isopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopentyloxy group . The general reaction scheme is as follows:

3-Chloropyridazine+IsopentanolBase, RefluxThis compound\text{3-Chloropyridazine} + \text{Isopentanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Chloropyridazine+IsopentanolBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(isopentyloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-5-(isopentyloxy)pyridazine or 3-thio-5-(isopentyloxy)pyridazine.

    Oxidation: Formation of this compound aldehyde or carboxylic acid.

    Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

3-Chloro-5-(isopentyloxy)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(isopentyloxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(methoxy)pyridazine
  • 3-Chloro-5-(ethoxy)pyridazine
  • 3-Chloro-5-(propoxy)pyridazine

Comparison

3-Chloro-5-(isopentyloxy)pyridazine is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

1346698-37-0

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-(3-methylbutoxy)pyridazine

InChI

InChI=1S/C9H13ClN2O/c1-7(2)3-4-13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3

InChI Key

CYVMFXRCYIQQTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=NN=C1)Cl

Origin of Product

United States

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